molecular formula C10H13NO B155210 Chroman-3-ylmethanamine CAS No. 10185-46-3

Chroman-3-ylmethanamine

Cat. No.: B155210
CAS No.: 10185-46-3
M. Wt: 163.22 g/mol
InChI Key: CLWNCRSSFMSHDL-UHFFFAOYSA-N
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Description

Chroman-3-ylmethanamine is a chemical compound that features a chromane ring system attached to a methanamine group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The chromane ring system is a bicyclic structure that includes a benzene ring fused to a tetrahydropyran ring, which contributes to the compound’s unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chroman-3-ylmethanamine can be synthesized through several methods. One common approach involves the reduction of chroman-3-ylmethanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert atmosphere and at room temperature to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the catalytic hydrogenation of chroman-3-ylmethanone. This method is advantageous due to its scalability and efficiency. The reaction is carried out under high pressure and in the presence of a catalyst such as palladium on carbon.

Chemical Reactions Analysis

Types of Reactions: Chroman-3-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form chroman-3-ylmethanone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: As mentioned earlier, chroman-3-ylmethanone can be reduced to this compound.

    Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Chroman-3-ylmethanone.

    Reduction: this compound.

    Substitution: Various N-substituted chroman-3-ylmethanamines.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a ligand in receptor binding studies.

    Medicine: Chroman-3-ylmethanamine derivatives have shown promise as anti-inflammatory and neuroprotective agents.

    Industry: It is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which chroman-3-ylmethanamine exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. Additionally, the chromane ring system can interact with hydrophobic pockets within proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Chroman-3-ylmethanamine can be compared to other similar compounds such as chroman-4-ylmethanamine and chroman-2-ylmethanamine. While all these compounds share the chromane ring system, their unique substitution patterns result in different chemical and biological properties. For instance:

    Chroman-4-ylmethanamine: This compound has a methanamine group attached to the fourth position of the chromane ring, which may alter its binding affinity and reactivity.

    Chroman-2-ylmethanamine: With the methanamine group at the second position, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

3,4-dihydro-2H-chromen-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-4,8H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWNCRSSFMSHDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407179
Record name Chroman-3-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10185-46-3
Record name Chroman-3-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-1-benzopyran-3-ylmethanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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